4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
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Overview
Description
4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a chemical compound belonging to the class of hydroxycoumarins. It is characterized by the presence of a hydroxy group at position 4, a methoxy group at position 7, and a 4-methoxyphenyl group at position 3 on the chromen-2-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehyde derivatives with coumarin precursors. One common method includes the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: Similar structure but with a methyl group at position 4 instead of a methoxy group.
4-Hydroxy-7-methoxy-3-phenylcoumarin: Lacks the methoxy group on the phenyl ring.
3-Phenylcoumarins: A broader class of compounds with varying substituents on the coumarin scaffold.
Uniqueness
4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
39923-40-5 |
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Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-16(18)13-8-7-12(21-2)9-14(13)22-17(15)19/h3-9,18H,1-2H3 |
InChI Key |
CVONGHIZZPMUOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)OC)OC2=O)O |
Origin of Product |
United States |
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